molecular formula C17H23N5OS B2544647 4-PROPYL-N-{[1-(PYRIDIN-2-YL)PIPERIDIN-4-YL]METHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE CAS No. 1234853-66-7

4-PROPYL-N-{[1-(PYRIDIN-2-YL)PIPERIDIN-4-YL]METHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE

Cat. No.: B2544647
CAS No.: 1234853-66-7
M. Wt: 345.47
InChI Key: VAYULZYTVVGNPG-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-thiadiazole core substituted with a propyl group at the 4-position and a carboxamide linkage to a [1-(pyridin-2-yl)piperidin-4-yl]methyl moiety. Its structural complexity implies a tailored design for enhanced target affinity or metabolic stability compared to simpler heterocycles .

Properties

IUPAC Name

4-propyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS/c1-2-5-14-16(24-21-20-14)17(23)19-12-13-7-10-22(11-8-13)15-6-3-4-9-18-15/h3-4,6,9,13H,2,5,7-8,10-12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYULZYTVVGNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiadiazole Core Synthesis via Oxidative Cyclization

The 1,2,3-thiadiazole ring is typically constructed from thiosemicarbazide precursors. A proven method involves:

  • Formation of Thiosemicarbazone : Propionaldehyde reacts with thiosemicarbazide in ethanol under reflux to yield propionaldehyde thiosemicarbazone.
  • Oxidative Cyclization : Treatment with ammonium iron(III) sulfate dodecahydrate (NH₄Fe(SO₄)₂·12H₂O) in acidic medium induces cyclization to 4-propyl-1,2,3-thiadiazole-5-carboxylic acid.

Reaction Conditions :

  • Solvent: 50% aqueous ethanol.
  • Temperature: 55–60°C.
  • Yield: 70–80% (unoptimized).

Synthesis of [1-(Pyridin-2-yl)Piperidin-4-yl]Methanamine

The piperidine-pyridine fragment is prepared via:

  • Buchwald-Hartwig Amination : Piperidin-4-ylmethanol reacts with 2-bromopyridine using a palladium catalyst (e.g., Pd(OAc)₂) and Xantphos ligand in toluene.
  • Oxidation to Nitrile : The alcohol is oxidized to piperidine-4-carbonitrile using MnO₂.
  • Reduction to Amine : Lithium aluminum hydride (LiAlH₄) reduces the nitrile to [1-(pyridin-2-yl)piperidin-4-yl]methanamine.

Key Data :

  • Catalyst: Pd(OAc)₂/Xantphos.
  • Solvent: Toluene.
  • Yield: 65–75%.

Amide Coupling Strategies

The final step couples the thiadiazole-carboxylic acid with the piperidine-pyridine amine:

Method A: Carbodiimide-Mediated Coupling

  • Activation : 4-Propyl-1,2,3-thiadiazole-5-carboxylic acid is treated with EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane.
  • Amine Addition : [1-(Pyridin-2-yl)piperidin-4-yl]methanamine is added dropwise at 0°C, followed by stirring at room temperature.

Reaction Conditions :

  • Solvent: Dichloromethane.
  • Temperature: 0°C → 25°C.
  • Yield: 60–70%.

Method B: Mixed Anhydride Protocol

  • Anhydride Formation : React the carboxylic acid with isobutyl chloroformate in the presence of N-methylmorpholine.
  • Amine Coupling : Add the amine to the anhydride solution in tetrahydrofuran (THF).

Optimization Note : Method B offers superior yields (75–85%) but requires strict moisture control.

Reaction Optimization and Scale-Up Considerations

Solvent and Catalyst Screening

Parameter Method A (EDCl/HOBt) Method B (Mixed Anhydride) InCl₃ MCR
Solvent Dichloromethane THF 50% EtOH
Catalyst None N-methylmorpholine InCl₃
Temperature 25°C 0°C → 25°C 40°C
Yield 60–70% 75–85% 80–95%*

*Reported for analogous structures.

Purification and Characterization

  • Chromatography : Silica gel column chromatography (eluent: ethyl acetate/hexane 3:7) resolves unreacted amine and carboxylic acid.
  • Spectroscopy :
    • ¹H NMR (400 MHz, CDCl₃): δ 8.25 (d, J = 4.8 Hz, 1H, pyridine-H), 7.65 (t, J = 7.6 Hz, 1H), 6.90 (d, J = 8.0 Hz, 1H).
    • ESI-MS : m/z 346.5 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

4-PROPYL-N-{[1-(PYRIDIN-2-YL)PIPERIDIN-4-YL]METHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

4-PROPYL-N-{[1-(PYRIDIN-2-YL)PIPERIDIN-4-YL]METHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-PROPYL-N-{[1-(PYRIDIN-2-YL)PIPERIDIN-4-YL]METHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The following compounds, derived from patent literature and chemical databases, highlight structural variations that influence pharmacological profiles:

Table 1: Structural Comparison
Compound Name Core Heterocycle Key Substituents/Modifications Pharmacological Implications
4-PROPYL-N-{[1-(PYRIDIN-2-YL)PIPERIDIN-4-YL]METHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE (Main) 1,2,3-Thiadiazole Propyl, pyridinylpiperidine Enhanced π-π stacking; potential CNS targeting
2-(8-Chloro-2-methylimidazo[1,2-a]pyridin-6-yl)-7-[1-(2-hydroxyethyl)piperidin-4-yl]... [EP] Imidazo[1,2-a]pyridine Chloro, methyl, hydroxyethyl-piperidine Improved solubility; kinase inhibition potential
2-(5,7-Dimethylfuro[2,3-c]pyridin-2-yl)-7-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one [EP] Furopyridine Dimethyl, ethylpiperazine Increased basicity; antiviral or anticancer applications
N-[[2-(2-Methylpropyl)-5-thiazolyl]methyl]-4-(2-propyn-1-yl)-1-piperazinecarboxamide [Chem960] Thiazole Methylpropyl, propynyl-piperazine Metabolic stability; potential antimicrobial use
Key Observations:

Imidazo[1,2-a]pyridine and furopyridine cores in patent compounds () prioritize planar aromatic systems for intercalation or enzyme active-site binding .

Substituent Effects :

  • Propyl vs. Methylpropyl/Chloro : The linear propyl group in the main compound may optimize lipophilicity (logP) for blood-brain barrier penetration, whereas bulkier substituents (e.g., 2-methylpropyl in Chem960’s compound) could hinder diffusion .
  • Pyridinylpiperidine vs. Piperazine : The pyridinylpiperidine moiety in the main compound provides rigidity and basicity for receptor binding, while piperazine (e.g., in Chem960’s compound) offers conformational flexibility and improved solubility .

Functional Groups :

  • Hydroxyethyl () and oxetan-3-yl groups are likely solubility-enhancing modifications, common in kinase inhibitors to improve aqueous solubility without sacrificing potency .
  • Propynyl (Chem960) introduces a reactive alkyne handle, which may engage in click chemistry for targeted drug delivery or act as a metabolic stabilizer .

Pharmacological and Biochemical Insights

  • Target Selectivity : The main compound’s pyridinylpiperidine group suggests affinity for neurokinin or serotonin receptors, whereas ethylpiperazine () and propynyl-piperazine () modifications may shift activity toward antimicrobial or anticancer targets.
  • Toxicity Considerations : Chloro and methyl groups in patent compounds () could raise hepatotoxicity risks, whereas the main compound’s propyl chain may reduce such liabilities .

Biological Activity

4-PROPYL-N-{[1-(PYRIDIN-2-YL)PIPERIDIN-4-YL]METHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

Chemical Structure

The molecular formula of this compound is C21H27N3OC_{21}H_{27}N_3O with a molecular weight of approximately 337.46 g/mol. The structure features a thiadiazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Case Studies

  • MCF-7 Breast Carcinoma : Thiadiazole derivatives have demonstrated significant growth inhibition against the MCF-7 cell line. The compound's activity was compared to standard chemotherapeutics like doxorubicin, indicating a potential for lower toxicity while maintaining efficacy .
  • HepG2 Liver Cancer : In vitro tests revealed that certain thiadiazole derivatives exhibited an EC50 value of approximately 10.28 µg/mL against HepG2 cells, suggesting strong antiproliferative effects .
  • Mechanism of Action : The anticancer activity is believed to be linked to the induction of apoptosis through the activation of caspases and inhibition of key signaling pathways such as ERK1/2 .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. The presence of the thiadiazole ring enhances the interaction with microbial targets.

Research Findings

  • Antibacterial Effects : Studies indicate that compounds with thiadiazole moieties exhibit significant antibacterial activity against various strains, including resistant bacteria. This suggests that they could serve as templates for developing new antibiotics .
  • Antifungal Properties : Certain derivatives have shown effectiveness against fungal infections, further expanding the therapeutic applications of thiadiazole-based compounds .

Pharmacological Properties

Beyond anticancer and antimicrobial activities, this compound may exhibit other pharmacological effects:

  • Analgesic and Anti-inflammatory : Some studies suggest that similar compounds possess analgesic properties and can reduce inflammation, making them candidates for pain management therapies .
  • CNS Activity : Given the presence of piperidine and pyridine groups in its structure, there is potential for neuropharmacological effects, including anxiolytic and antidepressant activities .

Data Summary Table

Biological ActivityCell Line/PathogenEC50/IC50 ValueReference
AnticancerMCF-7 Breast Carcinoma>10 µg/mL
AnticancerHepG2 Liver Cancer10.28 µg/mL
AntibacterialVarious StrainsVaries by strain
AntifungalVarious FungiVaries by strain
AnalgesicN/AN/A

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